molecular formula C11H10Cl2N2OS B365495 N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methylpropanamide CAS No. 797776-56-8

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methylpropanamide

Cat. No.: B365495
CAS No.: 797776-56-8
M. Wt: 289.2g/mol
InChI Key: QIXQQSPGCJAYRR-UHFFFAOYSA-N
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Description

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methylpropanamide: is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methylpropanamide typically involves the reaction of 4,5-dichloro-2-aminobenzothiazole with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methylpropanamide is used as an intermediate in the synthesis of various bioactive molecules. Its unique structure makes it a valuable building block in medicinal chemistry .

Biology: The compound has shown potential in biological studies due to its antibacterial and antifungal properties. It is used in the development of new antimicrobial agents .

Medicine: Research is ongoing to explore the compound’s potential as an anticancer agent. Its ability to inhibit certain enzymes and pathways makes it a candidate for drug development .

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methylpropanamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to the compound’s antibacterial, antifungal, and anticancer effects .

Comparison with Similar Compounds

Comparison: While these compounds share a similar benzothiazole core, their substituents differ, leading to variations in their biological activities and chemical properties. N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methylpropanamide is unique due to its specific substituents, which confer distinct reactivity and biological effects .

Properties

IUPAC Name

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2OS/c1-5(2)10(16)15-11-14-9-7(17-11)4-3-6(12)8(9)13/h3-5H,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXQQSPGCJAYRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(S1)C=CC(=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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